![molecular formula C10H5F17O B13842221 2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)
2-Perfluorooctyl-[1,2-13C2]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorooctyl-[1,2-13C2]-ethanol is a labeled compound of perfluoro-octylethanoic acid. It is a fluorinated compound that contains carbon-13 isotopes at specific positions, making it useful for various scientific research applications. The compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorooctyl-[1,2-13C2]-ethanol typically involves the introduction of carbon-13 isotopes into the perfluorooctyl chain. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the reaction of perfluorooctyl iodide with labeled ethanol under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process typically includes the use of specialized equipment and reagents to ensure the purity and consistency of the final product. The compound is often produced in small quantities due to its specialized applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Perfluorooctyl-[1,2-13C2]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated alcohols.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include perfluorooctyl carboxylic acids, fluorinated alcohols, and substituted fluorinated compounds. These products have unique properties and can be used in various applications.
Applications De Recherche Scientifique
2-Perfluorooctyl-[1,2-13C2]-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in the study of biological processes and interactions involving fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Mécanisme D'action
The mechanism of action of 2-Perfluorooctyl-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, including proteins and lipids. These interactions can lead to changes in cellular processes and functions, making the compound useful for studying biological mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Perfluorooctyl-[1,2-13C2]-ethanol include:
- Perfluoro-octylethanoic acid
- Tetrabutylphosphonium 2H,2H-Perfluorodecanoate
- 1,1,2,2-Tetrahydroperfluorodecanol
Uniqueness
This compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful for research applications involving isotopic labeling. This allows for precise tracking and analysis of the compound in various chemical and biological systems.
Propriétés
Formule moléculaire |
C10H5F17O |
|---|---|
Poids moléculaire |
466.10 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1 |
Clé InChI |
JJUBFBTUBACDHW-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH2]([13CH2]O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


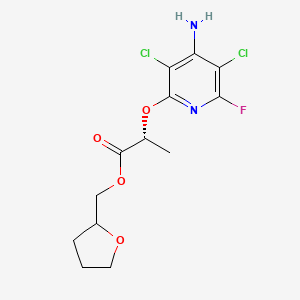


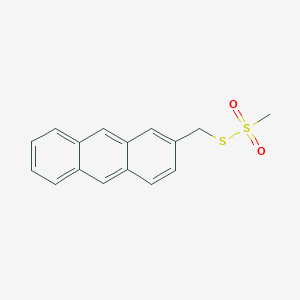
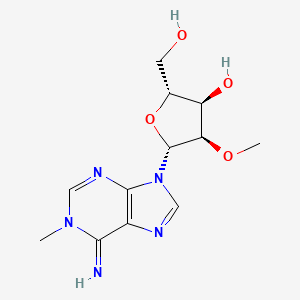
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
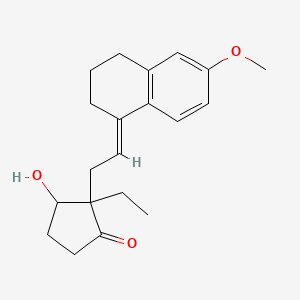
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
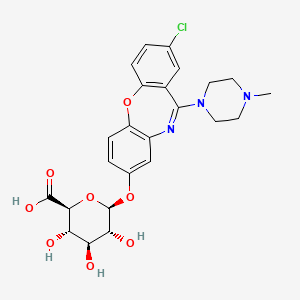

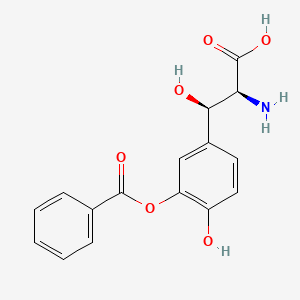
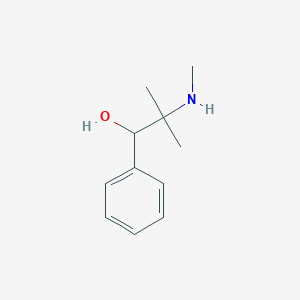

![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
